molecular formula C8H6ClN3 B6252726 4-(3-chlorophenyl)-2H-1,2,3-triazole CAS No. 55751-15-0

4-(3-chlorophenyl)-2H-1,2,3-triazole

Cat. No.: B6252726
CAS No.: 55751-15-0
M. Wt: 179.6
InChI Key:
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Description

4-(3-chlorophenyl)-2H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently at room temperature or slightly elevated temperatures, yielding the desired triazole compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(3-chlorophenyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

55751-15-0

Molecular Formula

C8H6ClN3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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